molecular formula C10H14FN3 B13534230 1-((3-Chloropyridin-2-yl)methyl)piperazine

1-((3-Chloropyridin-2-yl)methyl)piperazine

Cat. No.: B13534230
M. Wt: 195.24 g/mol
InChI Key: UPCARHFBASZREQ-UHFFFAOYSA-N
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Description

1-((3-Chloropyridin-2-yl)methyl)piperazine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a chloropyridine moiety attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloropyridin-2-yl)methyl)piperazine typically involves the reaction of 3-chloropyridine with piperazine under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol. The reaction mixture is heated to reflux, and the product is isolated after cooling and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for solvent recovery and recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropyridine moiety can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1-((3-Chloropyridin-2-yl)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Chloropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-2-yl)piperazine: Similar in structure but lacks the methyl group.

    1-(3-Chloropyridin-2-yl)-3-methylpiperazine: Contains an additional methyl group on the piperazine ring.

    1-(3-Chloropyridin-2-yl)-4-methylpiperazine: Another derivative with a different substitution pattern.

Uniqueness

1-((3-Chloropyridin-2-yl)methyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloropyridine moiety and the methyl group on the piperazine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(3-fluoropyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2

InChI Key

UPCARHFBASZREQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=N2)F

Origin of Product

United States

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